
5-bromo-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)furan-2-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a brominated furan ring and a pyrimidine moiety linked by a phenyl bridge. It holds promise for use in chemical, biological, medical, and industrial research due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)furan-2-carboxamide generally involves a multi-step process:
Bromination of Furan-2-carboxamide: : Starting with furan-2-carboxamide, a bromination reaction is carried out using bromine in the presence of a catalyst like iron (III) bromide to form 5-bromo-furan-2-carboxamide.
Formation of 4-aminophenyl intermediate: : This involves a reaction between 4-aminophenyl and 4-(diethylamino)-6-methylpyrimidine-2-yl chloride in the presence of a base such as triethylamine.
Coupling Reaction: : Finally, the 4-aminophenyl intermediate is coupled with the 5-bromo-furan-2-carboxamide under conditions typically involving a coupling agent like EDC (N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide) in a solvent such as DMF (dimethylformamide) to yield the final compound.
Industrial Production Methods
Industrial production methods might involve similar synthetic steps but scaled up with optimization for yield and purity. The processes might include continuous flow reactions, high-pressure reactors, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo several types of reactions, including:
Substitution Reactions: : The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: : The aromatic rings and functional groups can participate in oxidation or reduction reactions.
Hydrolysis: : The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used include:
Nucleophiles: : Such as amines or thiols for substitution reactions.
Oxidizing Agents: : Such as potassium permanganate or hydrogen peroxide for oxidation.
Reducing Agents: : Such as sodium borohydride for reduction reactions.
Major Products
The major products from these reactions depend on the specific reagents and conditions used, but typically include modified versions of the original compound with altered functional groups.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)furan-2-carboxamide has diverse applications in scientific research:
Chemistry: : Used as an intermediate in organic synthesis for constructing more complex molecules.
Biology: : Investigated for its potential as a probe in biochemical assays due to its ability to bind specific proteins or DNA sequences.
Medicine: : Explored as a candidate for drug development, particularly for diseases where its structural motif is relevant.
Industry: : Utilized in material science for the development of novel polymers or as a catalyst in specific chemical processes.
Wirkmechanismus
The mechanism of action of this compound can vary depending on its specific application:
Molecular Targets: : It may interact with specific enzymes, receptors, or nucleic acids, modifying their activity.
Pathways: : It could be involved in pathways related to cell signaling, gene expression, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)furan-2-carboxamide
5-bromo-N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)furan-2-carboxamide
Uniqueness
What sets 5-bromo-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)furan-2-carboxamide apart from these compounds is the presence of the diethylamino group and the brominated furan ring, which may confer unique reactivity and binding properties, potentially making it more effective in certain applications or easier to manipulate in synthetic procedures.
Hopefully, this deep dive into this compound provides the insights you're after. Let me know if there's more you want to know!
Eigenschaften
IUPAC Name |
5-bromo-N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN5O2/c1-4-26(5-2)18-12-13(3)22-20(25-18)24-15-8-6-14(7-9-15)23-19(27)16-10-11-17(21)28-16/h6-12H,4-5H2,1-3H3,(H,23,27)(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZQREXWBUDTMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(dimethylamino)-N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)benzamide](/img/structure/B2585212.png)
![ethyl 3-ethyl-5-{[4-(propan-2-yl)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate](/img/structure/B2585213.png)
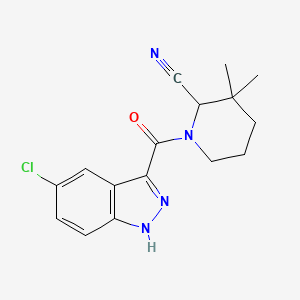
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(hydroxymethyl)-5-[(4-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl]acetamide](/img/structure/B2585219.png)
![methyl 3-(3-chlorobenzamido)-6-[(E)-2-(dimethylamino)ethenyl]-2-oxo-2H-pyran-5-carboxylate](/img/structure/B2585220.png)
![(2Z)-2-[(3-fluoro-2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2585223.png)
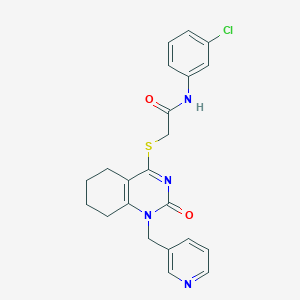

![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide](/img/structure/B2585227.png)
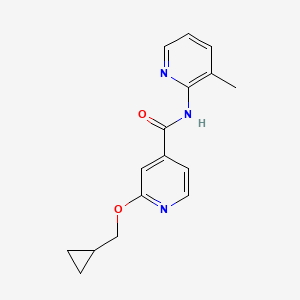
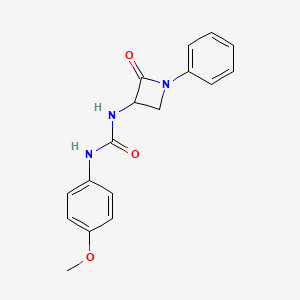
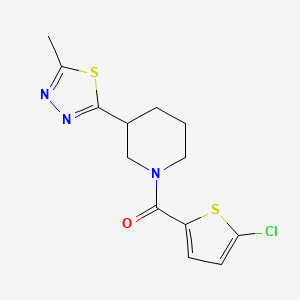
![2-(5-chlorothiophen-2-yl)-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2585233.png)
![2-((4-Chlorobenzyl)thio)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2585235.png)
